N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolo[5,4-b]pyridine core, which is known for its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-10-7-12(13-11(2)19-24-15(13)18-10)14(21)17-8-16(23-6-4-20)3-5-22-9-16/h7,20H,3-6,8-9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFKASPPLBTTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3(CCOC3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the oxazolo[5,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the oxazolo[5,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the hydroxyethoxy and oxolan-3-yl groups can be carried out using nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolo[5,4-b]pyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazolo[5,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or carboxylic acids, while reduction of the oxazolo[5,4-b]pyridine core can produce various reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in studying biochemical pathways.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazolo[5,4-b]pyridine core may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared to other compounds with similar structures, such as:
Oxazolo[5,4-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, which can influence their biological activity.
Hydroxyethoxy derivatives: Compounds with hydroxyethoxy groups may have similar chemical reactivity but different biological properties.
Oxolan derivatives: These compounds contain the oxolan ring and may exhibit similar chemical behavior but different biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
